3,4-Dibromo-7-chloro-1H-indazole is a synthetic compound belonging to the indazole family, characterized by the presence of two bromine atoms and one chlorine atom in its molecular structure. Its molecular formula is and it has a molecular weight of approximately 263.48 g/mol. This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry, where it plays a role in drug development and enzyme inhibition studies.
The compound is classified as a heterocyclic compound, specifically an indazole derivative. Indazoles are known for their pharmacological properties and are often utilized as building blocks in the synthesis of various bioactive molecules. The presence of halogen substituents (bromine and chlorine) enhances the compound's reactivity, making it suitable for further chemical transformations.
The synthesis of 3,4-Dibromo-7-chloro-1H-indazole typically involves multi-step procedures. One common approach includes:
The synthesis can be optimized for yield and purity by adjusting reaction conditions such as temperature, solvent choice, and reaction time. For example, using solvents like dichloromethane (DCM) or dimethylformamide (DMF) can enhance solubility and reaction efficiency .
The molecular structure of 3,4-Dibromo-7-chloro-1H-indazole can be represented as follows:
This structure influences its chemical reactivity and biological activity, particularly in enzyme inhibition mechanisms .
3,4-Dibromo-7-chloro-1H-indazole can participate in various chemical reactions due to its reactive halogen substituents:
The biological activity of 3,4-Dibromo-7-chloro-1H-indazole is primarily attributed to its ability to inhibit specific enzymes. Notably, it has shown significant inhibition of indoleamine 2,3-dioxygenase (IDO1), an enzyme involved in tryptophan metabolism. This inhibition is crucial for cancer immunotherapy as it may enhance immune responses against tumors by modulating the availability of tryptophan for tumor growth.
Additionally, the compound exhibits potential antibacterial and antifungal properties, which are currently under investigation for therapeutic applications.
The physical properties of 3,4-Dibromo-7-chloro-1H-indazole include:
Chemical properties include:
3,4-Dibromo-7-chloro-1H-indazole has several scientific applications:
Regioselective bromination is pivotal for installing halogen atoms at specific positions of the indazole scaffold. For 3,4-Dibromo-7-chloro-1H-indazole (CAS 2385648-41-7), the key challenge lies in achieving selective bromination at the C3 and C4 positions while retaining the C7-chloro substituent. Two primary approaches dominate:
Table 1: Optimization of Bromination Reagents for 7-Chloroindazole Derivatives
Reagent | Acid Additive | Temp (°C) | Purity (A%) | Major Side Products |
---|---|---|---|---|
Br₂ | H₂SO₄ (10 eq) | 25 | <50% | Nitrile hydrolysis products |
NBS | H₂SO₄ (10 eq) | 25 | 93% | <5% Dibrominated impurity |
NBS | TFA | 25 | 0% | No reaction |
The construction of the indazole core frequently relies on cyclocondensation reactions. A high-yielding route involves 2,6-dichlorobenzonitrile as a precursor:
Table 2: Solvent Screening for Hydrazine Cyclization
Solvent | Temp (°C) | Hydrazine (eq) | Isomer Ratio (6:12) | Yield |
---|---|---|---|---|
DMSO | 60 | 2.0 | 50:50 | 90% |
Ethanol | 95 | 3.0 | 65:35 | 82% |
Isopropanol | 95 | 3.0 | 70:30 | 85% |
2-MeTHF | 80 | 2.5 | 85:15 | 88% |
Scalable synthesis requires balancing yield, purity, and operational safety:
Efficient N-N bond construction is critical for indazole ring closure:
CAS No.: 1254-35-9
CAS No.: 51576-08-0
CAS No.:
CAS No.:
CAS No.: 7269-72-9
CAS No.: 207740-41-8